

Introduction: Understanding Melezitose Monohydrate in a Scientific Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Melezitose monohydrate

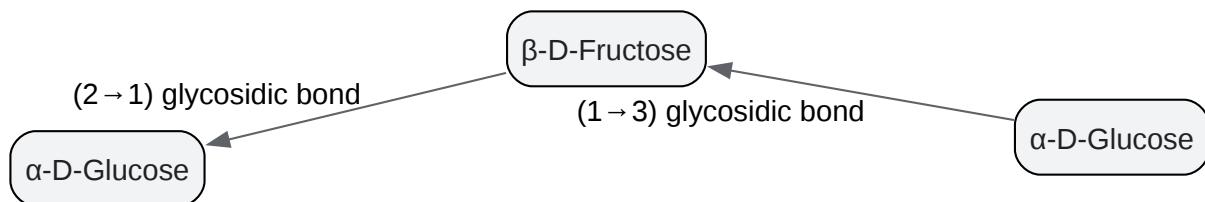
Cat. No.: B052207

[Get Quote](#)

Melezitose is a non-reducing trisaccharide naturally found in the honeydew excreted by plant-sap-consuming insects like aphids and in the manna of certain trees, such as the Douglas fir and jack pine.[1][2] It is composed of two glucose molecules and one fructose molecule. In its stable, commercially available form, it exists as a white, crystalline monohydrate. For researchers and drug development professionals, **melezitose monohydrate** is not merely a sugar; it is a highly functional excipient and a valuable tool in biochemical research. Its unique structural and physicochemical properties, particularly its stability and behavior in aqueous solutions at low temperatures, make it a subject of significant interest for applications ranging from the cryopreservation of biologics to the formulation of stable drug products.[3][4] This guide provides a detailed examination of its core properties, validated experimental protocols for its characterization, and insights into its primary applications.

Molecular and Crystalline Structure: The Foundation of Functionality

The precise arrangement of atoms and molecules dictates the macroscopic properties of a substance. For **melezitose monohydrate**, its utility is intrinsically linked to its defined molecular and crystal structure.


Chemical Identity

- IUPAC Name: (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-

(hydroxymethyl)oxane-3,4,5-triol;hydrate[5]

- Synonyms: O- α -D-Glucopyranosyl-(1 \rightarrow 3)- β -D-fructofuranosyl- α -D-glucopyranoside monohydrate[6]
- CAS Number: 10030-67-8[5][6][7]
- Molecular Formula: $C_{18}H_{32}O_{16} \cdot H_2O$ (or $C_{18}H_{34}O_{17}$)[5][6][8]

Molecular Architecture Melezitose is structured with a central fructose unit linked to two glucose units. This specific arrangement, O- α -D-glucopyranosyl-(1 \rightarrow 3)- β -D-fructofuranosyl- α -D-glucopyranoside, is crucial as it results in a non-reducing sugar. Unlike monosaccharides or disaccharides like maltose, the anomeric carbons of all three sugar units are involved in glycosidic bonds, rendering the molecule unable to act as a reducing agent in reactions such as the Fehling's test.[1] This chemical inertness is a highly desirable trait for an excipient in drug formulations, as it minimizes the risk of unwanted reactions with the active pharmaceutical ingredient (API).

[Click to download full resolution via product page](#)

Caption: Molecular linkage of Melezitose.

Crystallography The crystal structure of **melezitose monohydrate** has been elucidated through direct methods, providing profound insights into its solid-state properties.[9][10]

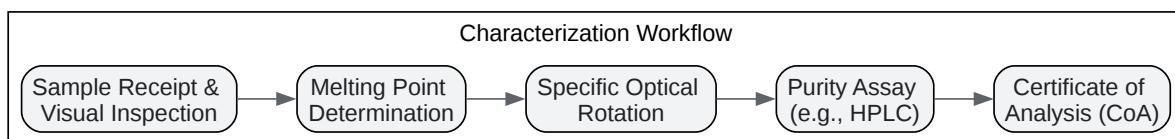
- Crystal System: Orthorhombic
- Space Group: $P2_12_12_1$ [10]
- Key Structural Features:

- The α -D-glucopyranoside units adopt a stable chair conformation (C_1).[\[10\]](#)
- The fructofuranoside unit is in a twist conformation (4T_3).[\[10\]](#)
- A notable feature is the absence of intramolecular hydrogen bonds, which is uncommon for such a large oligosaccharide.[\[9\]](#)
- The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds, including two bifurcated hydrogen bonds, which contribute to its stable crystalline nature.[\[9\]](#)[\[10\]](#) The water molecule is integral to this network, forming hydrogen bonds that bridge different melezitose molecules.

This well-defined, stable crystalline lattice is responsible for its relatively high melting point and lower hygroscopicity compared to amorphous sugars, making it easier to handle and store.

Physicochemical Properties: A Quantitative Overview

The functional properties of **melezitose monohydrate** are best understood through its quantitative physicochemical parameters. These values are critical for quality control, formulation development, and predicting its behavior in various systems.


Property	Value	Source(s)
Molecular Weight	522.45 g/mol	[2] [5] [6]
Appearance	White crystalline solid/powder	[6] [7] [8]
Melting Point	156-160 °C (decomposes)	[6] [7] [11]
Specific Optical Rotation	$[\alpha]^{20}/D = +88^\circ \pm 2^\circ$ (c=4% in H ₂ O)	[1] [6] [7]
Solubility in Water	Soluble (e.g., 50 mg/mL)	
Solubility in Ethanol	Soluble / Very sparingly soluble	[1] [7] [8]

Discussion of Key Properties

- Melting Point: The reported melting point shows some variation, often cited in the range of 153-160°C.[1][6][7][11][12] This can be attributed to differences in the anhydrous form (which melts around 153-154°C after the water of crystallization is driven off at ~110°C) versus the monohydrate form, as well as the rate of heating during analysis, as the compound tends to decompose upon melting.[1][6]
- Solubility: The high solubility in water is a direct consequence of the numerous hydroxyl groups on the molecule, which readily form hydrogen bonds with water. This property is essential for its use in aqueous formulations and cryopreservation solutions. Its limited solubility in less polar solvents like ethanol is also typical for polyhydroxylated carbohydrates.[1][7]
- Optical Activity: As a chiral molecule, melezitose rotates plane-polarized light. The specific rotation is a fundamental property used to confirm its identity and purity.[13] A deviation from the expected +88° can indicate the presence of impurities or degradation.

Experimental Protocols for Characterization

To ensure the identity, purity, and quality of **melezitose monohydrate**, a set of standard analytical procedures must be followed. The trustworthiness of any research or product development relies on these self-validating systems.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the quality control of **Melezitose Monohydrate**.

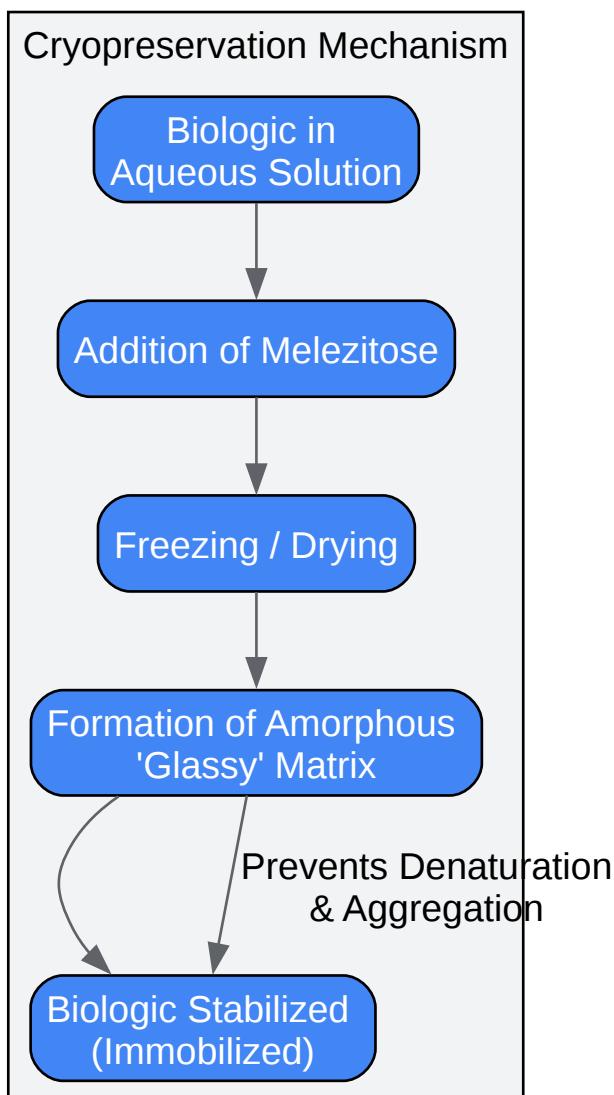
Protocol 1: Determination of Melting Point (Capillary Method)

- Principle: This method determines the temperature at which the crystalline solid transitions to a liquid phase. The melting range provides an indication of purity.

- Methodology:
 - Ensure the **melezitose monohydrate** sample is a fine, dry powder. If necessary, gently grind in a mortar.
 - Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point (e.g., heat to ~140°C).
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1-T_2 .
- Causality & Interpretation: A sharp melting range (e.g., < 2°C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.

Protocol 2: Measurement of Specific Optical Rotation

- Principle: This procedure measures the extent to which a substance rotates plane-polarized light, a characteristic property of chiral molecules.[13][14]
- Methodology:
 - Solution Preparation: Accurately weigh approximately 400 mg of **melezitose monohydrate**. Dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is brought to volume. This creates a 4% (w/v) solution.
 - Instrument Calibration: Calibrate the polarimeter at the sodium D-line (589 nm) and 20°C using a water-filled cell as a blank.


- Measurement: Rinse the polarimeter cell (typically 1 dm length) with the prepared melezitose solution and then fill it, ensuring no air bubbles are present.
- Place the cell in the polarimeter and record the observed rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration in g/mL.
- Self-Validation: The result should fall within the established specification of $+86^\circ$ to $+90^\circ$. This confirms both the chemical identity and the correct stereoisomeric form.

Applications in Pharmaceutical and Life Sciences

The unique properties of **melezitose monohydrate** make it a valuable excipient and cryoprotectant.

Cryopreservation and Lyophilization In the biopharmaceutical industry, maintaining the stability of proteins, vaccines, and cell-based therapies during freezing and freeze-drying is paramount. [3] Sugars like melezitose act as excellent cryo- and lyoprotectants.

- Mechanism of Action: During freezing, as ice crystals form, the concentration of solutes increases, which can cause osmotic stress and denature proteins. Melezitose, along with other disaccharides and trisaccharides, works via two primary mechanisms:
 - Water Replacement Hypothesis: The hydroxyl groups of melezitose form hydrogen bonds with the biologic, acting as a surrogate for the water that is removed during drying or frozen out. This helps maintain the native conformation of the protein.
 - Vitrification: At high concentrations, melezitose solutions do not crystallize upon cooling but instead form a highly viscous, amorphous glassy state (vitrification). This glassy matrix physically entraps the biologic, severely restricting molecular mobility and preventing degradation pathways like aggregation or unfolding.[3]

[Click to download full resolution via product page](#)

Caption: Mechanism of melezitose as a cryo- and lyoprotectant.

Drug Formulation Excipient As a stable, non-reducing, and crystalline excipient, **melezitose monohydrate** can be used as a diluent or filler in solid dosage forms (e.g., tablets, powders for reconstitution). Its low hygroscopicity is advantageous in protecting moisture-sensitive APIs.

Safety and Handling

Melezitose monohydrate is generally considered a non-hazardous substance.[12][15]

However, as with any chemical, appropriate laboratory practices should be followed.

- **Handling:** Use in a well-ventilated area to avoid inhaling dust.[16] Wear standard personal protective equipment (PPE), including safety glasses and gloves, to prevent eye and skin contact.[17] May cause mild irritation to the eyes, skin, and respiratory tract.
- **Storage:** Store in a cool, dry place away from moisture and light.[7][18] Keep the container tightly sealed to prevent water absorption, as it is air-sensitive.[6][7] Long-term storage at +4°C is recommended for maintaining optimal stability.[7] It can react violently with strong oxidizers.[17]

Conclusion

Melezitose monohydrate is a functionally versatile trisaccharide whose value in scientific and pharmaceutical applications is derived directly from its well-defined chemical and physical properties. Its non-reducing nature, stable crystalline form, and ability to form a glassy matrix make it an exemplary candidate for stabilizing sensitive biological molecules during cryopreservation and in solid-state formulations. A thorough understanding of its properties, supported by robust analytical characterization, is essential for any researcher or developer looking to leverage this unique carbohydrate in their work.

References

- Hirotsu, K., & Shimada, A. (1973). CRYSTAL AND MOLECULAR STRUCTURE OF **MELEZITOSE MONOHYDRATE**. *Chemistry Letters*, 2(8), 827-830. Retrieved from [\[Link\]](#)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - D(+)-**melezitose monohydrate**, 99+%. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217716, **Melezitose monohydrate**. Retrieved from [\[Link\]](#)
- Carl ROTH. (n.d.). D(+)-**Melezitose monohydrate**, 50 g, plastic. Retrieved from [\[Link\]](#)
- Carl ROTH. (2024, March 2). Safety Data Sheet: D(+)-**Melezitose monohydrate**. Retrieved from [\[Link\]](#)
- Avenel, D., Neuman, A., & Gillier-Pandraud, H. (1976). Structure cristalline du méllezitose monohydraté. *Acta Crystallographica Section B: Structural Crystallography and Crystal*

Chemistry, 32(9), 2598-2605. Retrieved from [\[Link\]](#)

- DrugFuture. (n.d.). Melezitose. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92817, (+)-Melezitose. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Melezitose, monohydrate. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Pikal, M. J. (2011). Applications of Freezing and Freeze-Drying in Pharmaceutical Formulations. *AAPS PharmSciTech*, 12(4), 1316–1327. Retrieved from [\[Link\]](#)
- Mandawala, C., et al. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. *International Journal of Molecular Sciences*, 23(10), 5679. Retrieved from [\[Link\]](#)
- Georganics. (n.d.). **D-Melezitose monohydrate** - High purity. Retrieved from [\[Link\]](#)
- Tilia, I., et al. (2022). Optical Rotation—A Reliable Parameter for Authentication of Honey?. *Foods*, 11(24), 4110. Retrieved from [\[Link\]](#)
- Al-Samarraie, M. Q. (2023). Dimethyl sulfoxide in cryopreservation: an overview. *Iraqi Journal of Veterinary Medicine*, 47(1), 1-7. Retrieved from [\[Link\]](#)
- El-Banna, A., & El-Ramady, H. (2022). The Cryopreservation of Medicinal and Ornamental Geophytes: Application and Challenges. *Plants*, 11(13), 1675. Retrieved from [\[Link\]](#)
- Aarattuthodi, S., et al. (2025). Cryopreservation of biological materials: applications and economic perspectives. In *Vitro Cellular & Developmental Biology - Animal*. Retrieved from [\[Link\]](#)
- Penzkofer, A. (2013). Optical Rotatory Dispersion Measurement of D-Glucose with Fixed Polarizer Analyzer Accessory in Conventional Spectrophotometer. *Journal of Analytical Sciences, Methods and Instrumentation*, 3, 234-239. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Melezitose [drugfuture.com]
- 2. biosynth.com [biosynth.com]
- 3. Applications of Freezing and Freeze-Drying in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melezitose monohydrate | C18H34O17 | CID 16217716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-(+)-Melezitose Monohydrate 10g, 50 g - Sigma Aldrich [sigmaaldrich.com]
- 7. D-(+)-Melezitose monohydrate - CAS-Number 10030-67-8 - Order from Chemodex [chemodex.com]
- 8. D-(+)-Melezitose monohydrate | CAS 10030-67-8 | Chemodex | Biomol.com [biomol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. D(+)-Melezitose monohydrate, 50 g, plastic, CAS No. 597-12-6 | Oligosaccharides and Polysaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 12. (+)-Melezitose | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Optical Rotation—A Reliable Parameter for Authentication of Honey? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical Rotatory Dispersion Measurement of D-Glucose with Fixed Polarizer Analyzer Accessory in Conventional Spectrophotometer [scirp.org]
- 15. D-Melezitose monohydrate - High purity | EN [georganics.sk]
- 16. fishersci.pt [fishersci.pt]
- 17. carlroth.com [carlroth.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Introduction: Understanding Melezitose Monohydrate in a Scientific Context]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052207#physical-and-chemical-properties-of-melezitose-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com